Product packaging for 3-Chloro-N-methylaniline hydrochloride(Cat. No.:CAS No. 152428-07-4)

3-Chloro-N-methylaniline hydrochloride

Cat. No.: B168819
CAS No.: 152428-07-4
M. Wt: 178.06 g/mol
InChI Key: SNYIRCWXUTXYDW-UHFFFAOYSA-N
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Description

3-Chloro-N-methylaniline hydrochloride (CAS 152428-07-4) is an organic compound with the molecular formula C7H9Cl2N and a molecular weight of 178.06 g/mol . This chemical, which is the salt form of 3-Chloro-N-methylaniline (CAS 7006-52-2), is characterized as a solid that should be stored sealed in a dry, cool, and well-ventilated place, preferably at room temperature . As a substituted aniline, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an aromatic chlorine substituent and a secondary amine, makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of new pharmaceuticals and agrochemicals. Researchers utilize this compound in various synthetic transformations, including nucleophilic substitution reactions and as a precursor for the development of compounds with potential biological activity. It is strictly for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9Cl2N B168819 3-Chloro-N-methylaniline hydrochloride CAS No. 152428-07-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYIRCWXUTXYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610583
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152428-07-4
Record name 3-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3 Chloro N Methylaniline

Oxidative Transformations

The nitrogen atom and the aromatic ring are susceptible to oxidation under various conditions, leading to the formation of N-oxide type derivatives or polymeric structures.

Formation of N-Oxide Derivatives

The direct oxidation of the nitrogen center in amines is a fundamental transformation for producing N-oxides. For tertiary amines, this conversion is commonly achieved using oxidants like hydrogen peroxide or 3-chloroperoxybenzoic acid (m-CPBA) to yield stable tertiary amine N-oxides. thieme-connect.de In the case of secondary amines such as 3-Chloro-N-methylaniline, oxidation can also be initiated with these reagents. The reaction proceeds through the formation of a hydroxylamine (B1172632) intermediate. Depending on the reaction conditions and the stability of the intermediates, further oxidation can occur. Heterocyclic N-oxides, in particular, have been identified as an emerging class of compounds with significant therapeutic potential due to their diverse biological activities. nih.gov The N-oxide functional group can act as a hydrogen bond acceptor and can be involved in various drug-receptor interactions. thieme-connect.denih.gov

Chemical Oxidative Polymerization (e.g., of N-methylaniline)

While specific studies on the oxidative polymerization of 3-Chloro-N-methylaniline are not widely reported, the polymerization of its parent compound, N-methylaniline, serves as an excellent and well-documented model. researchgate.nettandfonline.com This process is typically carried out in an acidic medium using a chemical oxidant, yielding poly(N-methylaniline) (PNMA), a member of the conducting polymer family. tandfonline.com The presence of the chloro-substituent on the aniline (B41778) ring is expected to influence the electronic properties of the monomer and, consequently, the kinetics and properties of the resulting polymer. nih.gov

Kinetic investigations into the oxidative polymerization of N-methylaniline have provided significant mechanistic insights. Studies using Raman spectroscopy to monitor the reaction in situ with dichromate as the oxidant have shown that the growth of the most prominent Raman bands follows a sigmoidal curve. researchgate.netnih.gov This sigmoidal behavior is indicative of a self-accelerating or autocatalytic reaction mechanism. nih.govebi.ac.uk The self-acceleration is a characteristic feature of aniline polymerization, where the initial products catalyze the subsequent reaction steps. researchgate.net

A detailed kinetic study of N-methylaniline polymerization in hydrochloric acid with sodium dichromate as the oxidant determined the specific orders of reaction with respect to the concentrations of the monomer, oxidant, and acid. tandfonline.com The effect of temperature on the polymerization rate was also studied, allowing for the determination of the apparent activation energy. tandfonline.com

Table 1: Kinetic Parameters for the Oxidative Polymerization of N-methylaniline

This table summarizes the experimentally determined reaction orders and activation energy for the aqueous oxidative chemical polymerization of N-methylaniline in an acid medium, as reported by researchers. tandfonline.com

Reactant/ParameterOrder of Reaction
N-methylaniline (Monomer)-0.83
Sodium Dichromate (Oxidant)0.735
Hydrochloric Acid0.816
Apparent Activation Energy1.999 × 10⁴ J/mol

Spectroscopic techniques are invaluable for tracking the changes in molecular structure as monomers are converted into a polymer. In-situ Raman spectroscopy has revealed that different features of the reaction products exhibit distinct kinetic behaviors. researchgate.net For instance, during the polymerization of aniline, the formation of reduced benzenoid fragments can occur at a different rate than the formation of oxidized quinoid fragments. researchgate.net

The final polymer structure of polyanilines, including poly(N-methylaniline), is characterized by a chain of repeating units that can exist in various oxidation states. acs.org These typically consist of benzenoid (reduced) and quinoid (oxidized) moieties. nih.gov The characterization of the obtained poly(N-methylaniline) by methods such as IR, UV-visible, and ¹H-NMR spectroscopy confirms the formation of the polymer and provides details about its final structure. tandfonline.com

Reductive Chemistry

The reductive chemistry of 3-Chloro-N-methylaniline primarily involves the transformation of the carbon-chlorine bond. The chloro group on the aromatic ring can be removed through a process known as hydrodechlorination, where it is replaced by a hydrogen atom. This transformation converts 3-Chloro-N-methylaniline into its parent compound, N-methylaniline.

This reduction can be achieved through various established chemical methods. Catalytic hydrogenation, employing a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, is a classic and effective approach for dehalogenation of aryl halides. More contemporary methods in organic synthesis have also demonstrated efficacy in such transformations. For instance, photoredox catalysis has emerged as a powerful tool for challenging reductive transformations, including the dechlorination of aromatic compounds under mild conditions. acs.org While a specific study on 3-Chloro-N-methylaniline using this method may not be documented, the successful reductive dechlorination of substrates like methyl 4-chlorobenzoate (B1228818) using organic photocatalysts demonstrates the potential applicability of this methodology. acs.org

Substitution Reactions

Substitution reactions are fundamental to modifying the structure of 3-Chloro-N-methylaniline. These can involve replacing the chlorine atom, a process known as nucleophilic aromatic substitution, or substituting a hydrogen atom on the ring through metal-catalyzed processes.

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The most common pathway for this is the addition-elimination mechanism. fishersci.co.uk This process involves two key steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. youtube.com

For this mechanism to be effective, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at positions ortho or para to the leaving group. youtube.comlibretexts.org These EWGs are crucial because they delocalize and stabilize the negative charge of the Meisenheimer complex intermediate, lowering the activation energy of the reaction. libretexts.org

In the case of 3-Chloro-N-methylaniline, the ring possesses a strongly electron-donating N-methylamino group. This group increases electron density on the aromatic ring, particularly at the ortho and para positions, making the ring nucleophilic rather than electrophilic. Consequently, the ring is deactivated towards attack by external nucleophiles. The chlorine atom itself is an EWG by induction but a weak electron-donating group by resonance. Its meta-position relative to the amino group does not provide the necessary stabilization for a Meisenheimer complex. Therefore, direct nucleophilic aromatic substitution at the chlorine center of 3-Chloro-N-methylaniline via the addition-elimination mechanism is generally unfavorable under standard conditions. masterorganicchemistry.com

Alternative pathways, such as the elimination-addition (benzyne) mechanism, can occur with unactivated aryl halides but require extremely harsh conditions, like high temperatures or the use of very strong bases such as sodium amide (NaNH₂). libretexts.orgkhanacademy.org

Transition Metal-Catalyzed C-H Functionalization (e.g., Iridium-Catalyzed C3 Borylation)

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into more valuable functional groups, bypassing the need for pre-functionalized starting materials. acs.org Iridium-catalyzed C-H borylation is a prominent example, enabling the introduction of a boronate ester group (such as Bpin) onto an aromatic ring. This transformation is highly valued as the resulting organoboron compounds are versatile intermediates for subsequent reactions like the Suzuki-Miyaura cross-coupling. acs.org

The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, favoring substitution at the least hindered C-H bond. acs.org However, directing groups on the substrate can override this steric preference and guide the catalyst to a specific position, often ortho to the directing group. nih.govnih.gov

In the case of substituted anilines, the amino group can act as a directing group. Research has shown that for N-methyl-3-chloroaniline, iridium-catalyzed C-H borylation does not occur ortho to the chlorine atom. Instead, the N-methylamino group directs the borylation to the C-H bond at the C5 position (meta to the chlorine and ortho to the N-methylamino group). This reaction proceeds in high yield, demonstrating the powerful directing effect of the amino group over the steric and electronic influence of the chlorine substituent.

SubstrateCatalyst SystemBoron SourceProductYield
N-Methyl-3-chloroaniline[Ir(OMe)(COD)]₂ / dtbpyB₂pin₂3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylaniline86%

Table 1: Iridium-Catalyzed C-H Borylation of N-Methyl-3-chloroaniline. The reaction demonstrates high regioselectivity, favoring the position ortho to the N-methylamino directing group.

The mechanism for this transformation is believed to proceed through an Ir(I)/Ir(III) or an Ir(III)/Ir(V) catalytic cycle, where the key step is the oxidative addition of a C-H bond to the iridium center. nih.govrsc.org The interaction between the directing group and the iridium catalyst lowers the activation energy for C-H activation at the ortho position, leading to the observed regioselectivity.

Reactions as a Nucleophile in Catalytic Systems (e.g., Asymmetric Catalysis, Ring-Opening Reactions)

The lone pair of electrons on the nitrogen atom of 3-Chloro-N-methylaniline allows it to function as a nucleophile, attacking electron-deficient centers. This nucleophilicity is central to its participation in various catalytic reactions.

In asymmetric catalysis , chiral catalysts are used to generate products with a specific three-dimensional orientation (enantiomers). nih.gov Secondary amines can be key components in these systems. For instance, in organocatalysis, a secondary amine can react with a carbonyl compound to form a transient enamine. This enamine, guided by a chiral catalyst like proline, can then attack an electrophile in a stereocontrolled manner. youtube.comyoutube.com Alternatively, the amine itself can act as a nucleophile in reactions catalyzed by chiral Lewis acids or Brønsted acids, where the catalyst activates an electrophile toward nucleophilic attack. frontiersin.orgprinceton.edu While 3-Chloro-N-methylaniline possesses the necessary secondary amine functionality, its specific application in widely established asymmetric catalytic systems is not extensively documented. Its nucleophilicity is tempered by the inductive electron-withdrawing effect of the meta-chloro substituent.

The nucleophilic character of the amine is also utilized in ring-opening reactions of strained heterocycles like epoxides and aziridines. In these reactions, the amine attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a C-O or C-N bond. This process is often catalyzed by a Lewis or Brønsted acid, which activates the epoxide or aziridine (B145994) by coordinating to the heteroatom. The result is the formation of a β-amino alcohol or a 1,2-diamine, respectively. While this is a general and fundamental reaction for secondary amines, specific studies detailing the kinetics and substrate scope for 3-Chloro-N-methylaniline in such catalytic ring-opening reactions are not prominent in the literature.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of 3-Chloro-N-methylaniline hydrochloride by probing its molecular vibrations.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes. For the free base, 3-Chloro-N-methylaniline, a distinct N-H stretching vibration is observed around 3411 cm⁻¹. However, in the hydrochloride salt, the protonation of the nitrogen atom leads to the formation of a secondary ammonium (B1175870) ion (R₂N⁺H₂). This structural change results in the disappearance of the sharp N-H stretch and the appearance of a very broad and strong N⁺-H stretching band, typically spanning from 2200 to 3000 cm⁻¹. This broad absorption is a hallmark of ammonium salts.

Other significant vibrations include the aromatic C-H stretching modes, which appear above 3000 cm⁻¹, and the aliphatic C-H stretching of the methyl group, observed just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, generally between 550 and 850 cm⁻¹, which can be useful for confirming the presence of the chlorine substituent on the aromatic ring researchgate.netresearchgate.net.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Notes
~3100-3000 Aromatic C-H Stretch Medium-Weak Characteristic of the benzene (B151609) ring.
~3000-2850 Aliphatic C-H Stretch Medium-Weak Corresponds to the N-methyl group.
~3000-2200 N⁺-H Stretch Strong, Broad Key indicator of the hydrochloride salt formation.
~1600-1450 Aromatic C=C Ring Stretch Medium-Strong Multiple bands are expected due to the substituted ring.
~1350-1250 C-N Stretch Medium Relates to the bond between the nitrogen and the aromatic carbon.

Raman Spectroscopy for Structural Elucidation and Reaction Monitoring

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for observing symmetric vibrations and bonds involving non-polar groups. For this compound, the aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, aiding in structural confirmation. The C-Cl bond also gives rise to a characteristic Raman signal.

While specific in-situ time-resolved Raman studies on this compound are not widely documented, the technique's application to the chemical oxidation of similar compounds like aniline (B41778) and N-methylaniline demonstrates its powerful potential for kinetic analysis. In such studies, a laser is used to excite the sample directly in the reaction vessel, and spectra are collected at regular intervals as the reaction proceeds.

By monitoring the intensity of Raman bands specific to reactants, intermediates, or products over time, a detailed kinetic profile of the reaction can be constructed. For instance, studies on the oxidative polymerization of aniline have shown a sigmoidal (S-shaped) growth in the intensity of polyaniline bands. This observation is critical as it points to a self-accelerating or autocatalytic reaction mechanism, where the product of the reaction also acts as a catalyst. This methodology could be applied to study reactions involving this compound, such as its oxidation or polymerization, to gain valuable insights into the reaction rates, mechanisms, and the influence of reaction conditions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment of each proton and carbon atom. The data presented below is for the free base, 3-Chloro-N-methylaniline, as it provides a clear basis for understanding the core structure. The formation of the hydrochloride salt would lead to predictable downfield shifts for nuclei near the protonated nitrogen atom.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of 3-Chloro-N-methylaniline provides a unique signal for each chemically distinct proton. The spectrum shows a singlet for the methyl protons and a complex pattern for the four distinct aromatic protons, along with a signal for the N-H proton rsc.org.

The methyl group (N-CH₃) protons appear as a singlet at approximately 2.84 ppm. The N-H proton gives a singlet at 3.82 ppm; its chemical shift can be variable and it may exchange with deuterium in D₂O. The four aromatic protons are all chemically non-equivalent and exhibit complex splitting patterns. The proton at the C5 position appears as a triplet, being coupled to both H-4 and H-6. The protons at C2, C4, and C6 show more complex multiplets due to their differing coupling constants with adjacent protons rsc.org.

Table 2: ¹H NMR Spectral Data for 3-Chloro-N-methylaniline in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.12 t 8.0 1H H-5
6.70 dt 19.9, 10.0 1H H-4
6.65–6.55 m - 1H H-2
6.50 dd 8.1, 2.0 1H H-6
3.82 s - 1H N-H
2.84 s - 3H N-CH₃

Data obtained for the free base, 3-Chloro-N-methylaniline rsc.org.

Carbon (¹³C) NMR Studies

The ¹³C NMR spectrum of 3-Chloro-N-methylaniline displays seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group, confirming the proposed structure rsc.org.

The N-methyl carbon is the most shielded, appearing at approximately 30.41 ppm. The aromatic carbons appear in the range of 110-151 ppm. The carbon atom directly bonded to the nitrogen (C1) is found at the most downfield position (150.33 ppm) due to the strong deshielding effect of the nitrogen atom. The carbon bonded to chlorine (C3) is also significantly deshielded, appearing at 134.90 ppm. The remaining aromatic carbons can be assigned based on established substituent effects rsc.org.

Table 3: ¹³C NMR Spectral Data for 3-Chloro-N-methylaniline in CDCl₃

Chemical Shift (δ, ppm) Assignment
150.33 C1 (C-N)
134.90 C3 (C-Cl)
130.02 C5
116.86 C4
111.76 C6
110.73 C2
30.41 N-CH₃

Data obtained for the free base, 3-Chloro-N-methylaniline rsc.org.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a fundamental tool for confirming the molecular weight and elemental composition of 3-Chloro-N-methylaniline. In the mass spectrometer, the hydrochloride salt typically dissociates, and the free base, 3-Chloro-N-methylaniline (C₇H₈ClN), is ionized, most commonly through electron ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) corresponds to the mass of the intact molecule. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion appears as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1.

Key fragmentation pathways involve the loss of various substituents from the molecular ion. The mass spectrum from the NIST (National Institute of Standards and Technology) database for 3-Chloro-N-methylaniline shows a top peak at an m/z of 140, with other significant peaks at m/z 141 and 142. nih.gov The monoisotopic mass of the compound is 141.034527 Da. nih.govchemspider.com

A summary of the primary ions observed in the mass spectrum is presented below.

m/z (mass-to-charge ratio)Ion Identity/FragmentSignificance
141/143[C₇H₈³⁵ClN]⁺ / [C₇H₈³⁷ClN]⁺Molecular ion peak, confirming the molecular formula.
140/142[C₇H₇³⁵ClN]⁺ / [C₇H₇³⁷ClN]⁺Loss of a hydrogen atom (-H).
106[C₇H₈N]⁺Loss of the chlorine atom (-Cl).
77[C₆H₅]⁺Phenyl cation, from cleavage of the C-N bond.

This interactive table is based on typical fragmentation patterns for chloro-N-methylanilines.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. Techniques like Resonance-Enhanced Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy provide exceptionally detailed information about the electronic structure and vibrational modes of 3-Chloro-N-methylaniline in its neutral (S₀, S₁) and cationic (D₀) ground states.

R2PI is a highly sensitive and selective technique used to obtain the electronic spectrum of a molecule. hhu.deias.ac.inwikipedia.org In this method, the molecule is first excited from its ground electronic state (S₀) to an excited electronic state (S₁) by absorbing one photon from a tunable laser. A second photon from the same or a different laser then ionizes the molecule from the S₁ state. By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is recorded.

For 3-Chloro-N-methylaniline (3ClNMA), studies have revealed the existence of two stable conformers, cis and trans, in the S₀, S₁, and D₀ states. R2PI spectroscopy has been used to measure the precise first electronic excitation energies (E₁) for both conformers of the ³⁵Cl isotope. researchgate.net

MATI spectroscopy is a high-resolution technique that provides detailed information about the vibrational levels of a molecule's cation. acs.orgescholarship.org It is often used in conjunction with R2PI. After exciting the molecule to a specific vibrational level in the S₁ state, a second laser is used to further excite it to a high-n Rydberg state just below the ionization threshold. A delayed electric field pulse then ionizes these long-lived Rydberg states, and the resulting ions are detected. This method allows for the precise determination of the adiabatic ionization energy (IE), which is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state.

MATI spectroscopy has been successfully applied to determine the adiabatic ionization energies for the cis and trans conformers of ³⁵Cl-3-Chloro-N-methylaniline. researchgate.net

The combination of R2PI and MATI spectroscopy provides accurate values for the key electronic transitions in 3-Chloro-N-methylaniline. The electronic excitation energy (S₁ ← S₀ transition) and the adiabatic ionization energy (D₀ ← S₀ transition) are fundamental properties of the molecule.

ParameterConformerValue (cm⁻¹)Technique
First Electronic Excitation Energy (E₁)cis ³⁵Cl-3ClNMA33,003 ± 3R2PI Spectroscopy researchgate.net
First Electronic Excitation Energy (E₁)trans ³⁵Cl-3ClNMA32,886 ± 3R2PI Spectroscopy researchgate.net
Adiabatic Ionization Energy (IE)cis ³⁵Cl-3ClNMA61,531 ± 5MATI Spectroscopy researchgate.net
Adiabatic Ionization Energy (IE)trans ³⁵Cl-3ClNMA61,625 ± 5MATI Spectroscopy researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Conformation: The preferred orientation of the N-methyl group relative to the aromatic ring.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The specific non-covalent interactions that stabilize the crystal structure.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of related structures, such as substituted 2-chloroquinoline derivatives, demonstrates the importance of both Cl···Cl and C–H···Cl interactions in forming the solid-state assembly. ias.ac.in

Chromatographic Methods Coupled with Spectroscopic Detection for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. When coupled with a spectroscopic detector, these methods provide both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for the analysis of volatile and thermally stable compounds like 3-Chloro-N-methylaniline. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass spectra for identification. GC-MS methods have been developed for the determination of chloroanilines and their derivatives in various matrices. nih.govepa.gov A patent describes a GC-MS detection method for methylaniline compounds, highlighting its high accuracy and low detection limits. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mobile phase. For a compound like this compound, reverse-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring absorbs strongly. HPLC methods have been developed for the detection of halogenated aniline derivatives at very low concentrations. nih.gov

A typical setup for purity assessment would involve the following parameters:

TechniqueColumn TypeMobile Phase/Carrier GasDetectorPurpose
GC-MSFused Silica Capillary (e.g., SE-54)HeliumMass SpectrometerIdentification and quantification of volatile impurities. epa.gov
HPLC-UVC18 Reverse-PhaseAcetonitrile/Water GradientUV-Vis Diode ArrayPurity assessment and quantification of non-volatile impurities. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. For 3-Chloro-N-methylaniline hydrochloride, DFT calculations can provide significant insights.

The electronic structure of this compound is primarily defined by the interplay of the aromatic phenyl ring, the electron-withdrawing chloro substituent, and the protonated N-methylamino group. DFT calculations for analogous systems, like substituted anilines, show that the nitrogen atom is pyramidal in neutral anilines, but upon protonation to form the anilinium ion, it becomes planar. umn.edu This planarity enhances the potential for conjugation between the nitrogen's lone pair and the aromatic ring. However, in the protonated form, the lone pair is engaged in bonding with a proton, which significantly alters its electronic contribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity. In substituted anilines, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the nitrogen atom, while the LUMO is a π*-antibonding orbital. The presence of a chloro-substituent, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. journaleras.comresearchgate.net The protonation of the amino group will further stabilize these orbitals due to the positive charge.

Table 1: Predicted Effects of Substituents on Electronic Properties

Property Effect of 3-Chloro Group Effect of N-Methyl Group Effect of Protonation (Hydrochloride)
HOMO Energy Decrease Increase (relative to aniline) Significant Decrease
LUMO Energy Decrease Slight Decrease Significant Decrease
HOMO-LUMO Gap Slight Decrease Slight Decrease Relatively Unchanged or Slight Increase

| Electron Density on Nitrogen | Decrease | Increase (relative to aniline) | Significant Decrease |

This table is illustrative, based on general principles of substituent effects.

The presence of the N-methyl group introduces the possibility of rotational isomers, or rotamers, around the C-N bond. These are often referred to as cis/trans isomers, describing the orientation of the methyl group relative to the plane of the benzene ring. Computational studies on N-methylated amides and similar systems have shown that the energy barrier to this rotation can be significant enough to lead to distinct, observable conformers. nih.gov

For this compound, two primary rotamers would be the syn (or cis) and anti (or trans) conformations, where the methyl group is either on the same side as or the opposite side of a reference point on the ring. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects. DFT calculations on similar molecules can predict the energy difference between these rotamers and the transition state for their interconversion. msu.edu In the solid state, crystal packing forces will also play a crucial role in determining the observed conformation.

Substituents on the aniline (B41778) ring significantly influence its geometric and electronic properties. researchgate.net The chlorine atom at the meta position is primarily an electron-withdrawing group through its inductive effect. This reduces the electron density on the benzene ring and the nitrogen atom. journaleras.com A statistical analysis of substituted anilines has shown that electron-withdrawing groups tend to decrease the C-N bond length and the pKa of the amino group. researchgate.netjournaleras.com

The N-methyl group, on the other hand, is an electron-donating group, which would typically increase the electron density on the nitrogen. In the case of this compound, the protonation of the nitrogen to form the anilinium ion will have the most dominant electronic effect, introducing a positive charge that strongly withdraws electron density from the ring.

Table 2: Predicted Substituent Effects on Geometric Parameters of the Aniline Ring

Parameter Effect of 3-Chloro Substituent Effect of N-Methyl Substituent Effect of Protonation
C-N Bond Length Decrease Slight Increase Significant Decrease
C-Cl Bond Length - - Minimal Change
Ring C-C Bond Lengths Minor Perturbations Minor Perturbations More pronounced perturbations

| Angle of NH2 group to ring | Decrease | Slight Increase | Planar (0°) |

This table presents predicted trends based on computational studies of related aniline derivatives. researchgate.netjournaleras.com

The bonding in this compound can be characterized by analyzing the electron density distribution and the nature of the molecular orbitals. The C-X bond in haloarenes, where X is a halogen, is polarized, with the carbon atom having a partial positive charge and the halogen a partial negative charge. pw.live The C-N bond will also be highly polarized, especially in the protonated form.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electron density in terms of atomic orbitals and bonds.

In the context of this compound, NBO analysis would reveal the nature of the C-Cl, C-N, and N-H bonds in terms of their hybridization and polarization. For instance, the C-Cl bond is expected to be polarized towards the more electronegative chlorine atom. The protonation of the nitrogen atom would lead to a significant delocalization of the positive charge, which can be quantified by NBO analysis.

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. In substituted anilines, important interactions include the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the ring. In the hydrochloride, with the lone pair bonded to a proton, these interactions are significantly diminished. Instead, hyperconjugative interactions involving the σ bonds of the ring and the substituents will be more prominent in stabilizing the molecule.

Table 3: Anticipated NBO Analysis Results for this compound

Interaction Donor NBO Acceptor NBO Predicted E(2) (kcal/mol) Significance
Ring Delocalization π (C-C) π* (C-C) High Aromatic stabilization
C-Cl Hyperconjugation σ (C-C) σ* (C-Cl) Moderate Stabilization through electron delocalization
N-H Hyperconjugation σ (C-C) σ* (N-H) Moderate Stabilization due to protonation

| C-N Polarization | - | - | - | High, towards the positively charged nitrogen |

This table is a qualitative prediction based on NBO theory and results for similar molecules.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. amercrystalassn.orgwikipedia.org This approach, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)), a quantum observable. wikipedia.orgwiley-vch.de Key to this analysis are critical points (CPs) where the gradient of the electron density is zero (∇ρ = 0). muni.cz These points are classified by their rank and signature, with bond critical points (BCPs) of type (3, -1) being of particular interest as they signify the presence of a chemical bond. wiley-vch.demuni.cz

The properties at these BCPs, such as the electron density itself (ρ_b), its Laplacian (∇²ρ_b), and the total energy density (H_b), provide quantitative measures of the nature and strength of the interaction. muni.czresearchgate.net

Electron Density (ρ_b): The value of ρ_b at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of Electron Density (∇²ρ_b): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_b < 0) is characteristic of shared-shell interactions, typical of covalent bonds, where electron density is concentrated along the bond path. A positive value (∇²ρ_b > 0) signifies closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. muni.cz

Total Energy Density (H_b): The sign of the total energy density, which is the sum of the kinetic energy density (G_b) and potential energy density (V_b), also helps characterize the interaction. A negative H_b suggests a significant sharing of electrons and covalent character. rsc.org

For substituted anilines, QTAIM analysis can quantitatively relate the electronic effects of substituents to the molecule's properties, such as basicity. researchgate.net In 3-Chloro-N-methylaniline, the chlorine atom acts as an electron-withdrawing group, while the N-methylamino group is electron-donating. These opposing effects influence the electron distribution within the benzene ring and at the nitrogen atom. A QTAIM study would precisely map these electronic shifts.

BondElectron Density at BCP (ρ_b) (a.u.)Laplacian of Electron Density (∇²ρ_b) (a.u.)Total Energy Density (H_b) (a.u.)Bond Character
C-Cl~0.15 - 0.20> 0 (Positive)Slightly positive or negativePolar Covalent / Closed-Shell
C-N~0.25 - 0.30< 0 (Negative)< 0 (Negative)Polar Covalent / Shared-Shell
N-H (in hydrochloride)~0.10 - 0.15> 0 (Positive)Slightly negativePolar Covalent / Closed-Shell
C-H (aromatic)~0.26 - 0.28< 0 (Negative)< 0 (Negative)Covalent / Shared-Shell

Table 1: Predicted QTAIM topological parameters for key bonds in this compound, based on data for analogous compounds. The values indicate the covalent nature of the C-N and C-H bonds and the more polar, closed-shell character of the C-Cl and N-H bonds.

Molecular Dynamics Simulations for Understanding Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the molecule's dynamic behavior, including its conformational flexibility and preferred spatial arrangements. mdpi.comresearchgate.net The resulting data can be used to map a conformational landscape, which represents the potential energy of the molecule as a function of specific geometric parameters, typically key dihedral angles. nih.govnih.gov

For this compound, MD simulations can provide critical insights into its structural dynamics. The primary sources of conformational flexibility in this molecule are the rotations around the C(aryl)-N bond and the N-CH₃ bond. The protonation at the nitrogen atom in the hydrochloride form will influence the rotational barrier around the C-N bond due to changes in electronic delocalization and steric hindrance.

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution conditions.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its accessible conformations.

Analysis: Analyzing the trajectory to identify the most populated conformational states, the energy barriers between them, and the pathways of conformational change.

The key dihedral angles to monitor would be:

τ₁ (C2-C1-N-C7): Defines the rotation of the N-methyl group relative to the aromatic ring.

τ₂ (C1-N-C7-H): Defines the orientation of the methyl group's hydrogen atoms.

The conformational landscape derived from these simulations would likely show distinct energy minima corresponding to the most stable orientations of the N-methylamino group. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Torsional AngleAtoms InvolvedExpected Behavior
C(aryl)-N RotationC2-C1-N-C7Restricted rotation with a significant energy barrier, defining planar and non-planar conformations.
N-C(methyl) RotationC1-N-C7-HRelatively free rotation (staggered vs. eclipsed conformations of the methyl group).

Table 2: Key torsional angles in this compound that would be central to a molecular dynamics study of its conformational landscape.

Computational Prediction of Spectroscopic Parameters and Spectra

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic parameters of molecules. ivanmr.com By calculating the electronic ground state and excited states, it is possible to generate theoretical NMR, infrared (IR), and ultraviolet-visible (UV-Vis) spectra that can be compared with experimental data for structure verification and interpretation. dntb.gov.uaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts (δ). researchgate.netjmaterenvironsci.com The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. For this compound, the predicted chemical shifts would be sensitive to the electronic environment dictated by the chloro and N-methylammonium substituents. The electron-withdrawing chlorine atom generally causes a downfield shift (higher ppm) for nearby carbons and protons, while the effect of the N-methylammonium group is also strongly deshielding.

Vibrational (FT-IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net Key vibrational modes for this compound would include the N-H stretching frequency (expected around 2400-2700 cm⁻¹ for the ammonium (B1175870) salt), aromatic C-H stretches (~3000-3100 cm⁻¹), the C-N stretch (~1200-1300 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. dntb.gov.ua The electronic transitions in 3-Chloro-N-methylaniline are primarily π → π* transitions within the benzene ring. The presence of the chloro and N-methylamino substituents modifies the energies of the molecular orbitals involved in these transitions. The protonation in the hydrochloride form is expected to cause a hypsochromic (blue) shift compared to the free amine, as the electron-donating ability of the nitrogen is eliminated.

The tables below summarize the kind of data that would be generated from such computational studies, with expected values based on literature for similar halogenated anilines. dntb.gov.uaresearchgate.netjmaterenvironsci.com

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted Chemical Shift (ppm)
¹³C (C-N)~145-150
¹³C (C-Cl)~133-138
¹³C (Aromatic)~115-135
¹³C (Methyl)~30-35
¹H (N-H)> 7 (or broad, exchangeable)
¹H (Aromatic)~7.0-7.8
¹H (Methyl)~3.0-3.5
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (Ammonium)2400 - 2700
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2980
C=C Aromatic Ring Stretch1450 - 1600
C-N Stretch1200 - 1300
C-Cl Stretch600 - 800

Applications of 3 Chloro N Methylaniline in Organic Synthesis As an Intermediate

Precursor in the Synthesis of Amines and Diamines

3-Chloro-N-methylaniline hydrochloride is a valuable starting material for the synthesis of more complex amines and diamines. The presence of the N-methyl group and the chlorine atom on the aromatic ring allows for further functionalization, leading to a variety of substituted amine structures.

A key application in this area is the synthesis of N-substituted ethylenediamines. For instance, the related compound 3-chloroaniline hydrochloride can be used to synthesize N-(3-chlorophenyl)-1,2-ethanediamine. In a typical procedure, 3-chloroaniline hydrochloride is reacted with 2-oxazolidinone at an elevated temperature (around 160°C). This reaction proceeds with the evolution of carbon dioxide and results in the formation of the corresponding N-arylethylenediamine. The product can then be isolated in good yield after basification and purification. Subsequent N-methylation of the secondary amine would yield the N'-(3-chlorophenyl)-N-methylethane-1,2-diamine. This synthetic strategy highlights the utility of chloroanilines as precursors to pharmacologically relevant diamine structures.

Starting Material Reagent Product Yield
3-Chloroaniline hydrochloride2-OxazolidinoneN-(3-chlorophenyl)-1,2-ethanediamine80% prepchem.com

This table showcases the synthesis of a diamine from a related chloroaniline precursor.

Building Block for the Construction of Diverse Heterocyclic Frameworks

The structural features of 3-chloro-N-methylaniline make it a suitable precursor for the synthesis of various heterocyclic compounds, most notably phenothiazines. Phenothiazines are a class of sulfur- and nitrogen-containing tricyclic heterocycles with a broad range of pharmaceutical applications.

The synthesis of substituted phenothiazines can be achieved through the Smiles rearrangement. researchgate.net This reaction typically involves the condensation of a substituted 2-aminobenzenethiol with a suitably activated nitrobenzene derivative. For example, 1- and 3-chloro-phenothiazines can be synthesized from 2-amino-3/5-chlorobenzenethiols and halonitrobenzenes. researchgate.net When the halonitrobenzene contains nitro groups at both ortho positions to the halogen, the Smiles rearrangement occurs in situ to directly yield the phenothiazine. researchgate.net If the nitro group is only at one ortho position, an intermediate 2-amino-2′-nitrodiphenylsulfide is formed, which then undergoes formylation and subsequent rearrangement to the phenothiazine. researchgate.net

Reactant 1 Reactant 2 Product Reaction Type
2-Amino-3/5-chlorobenzenethiolHalonitrobenzene1- or 3-Chloro-phenothiazineSmiles Rearrangement researchgate.net
2-Chloroacetyl phenothiazinePhenols/Amines2- or 10-Substituted acetylphenothiazinesNucleophilic Substitution nih.gov

This table illustrates the synthesis of phenothiazine derivatives, a key class of heterocyclic compounds.

Role in the Synthesis of Agrochemical Intermediates

While direct applications of 3-chloro-N-methylaniline in the agrochemical industry are not extensively documented in publicly available literature, its close structural analogs are crucial intermediates in the synthesis of several important herbicides. google.com The manufacturing processes for these agrochemicals often involve multi-step syntheses where chloroaniline derivatives are key building blocks.

For example, the herbicide chlorotoluron, a phenylurea derivative used to control weeds in cereal crops, is synthesized from 3-chloro-4-methylaniline. google.comwikipedia.org The synthesis involves the treatment of the substituted aniline (B41778) with phosgene to form an isocyanate, which is then reacted with dimethylamine to yield the final product. wikipedia.org Similarly, the herbicide quinclorac, used in rice cultivation, is synthesized from the intermediate 3-chloro-2-methylaniline. google.com These examples demonstrate the importance of the chloro-methylaniline scaffold in the development of modern agrochemicals.

Agrochemical Key Intermediate Class
Chlorotoluron3-Chloro-4-methylanilinePhenylurea Herbicide google.comwikipedia.org
Quinclorac3-Chloro-2-methylanilineQuinolinecarboxylic Acid Herbicide google.com

This table highlights the role of closely related chloroanilines as intermediates in the synthesis of major herbicides.

Application in the Preparation of Dyes and Pigment Precursors

Aromatic amines, including chloroaniline derivatives, are fundamental components in the synthesis of azo dyes. ijirset.comnih.gov These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are widely used in the textile and printing industries. The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component.

3-Chloroaniline is utilized as a diazo component in the synthesis of various disazo dyes. orientjchem.orgscialert.net In a typical synthesis, 3-chloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5°C) to form a diazonium salt. This highly reactive intermediate is then immediately reacted with a coupling component, such as an aniline or phenol derivative, to form the stable azo dye. The specific shade of the resulting dye is determined by the chemical nature of both the diazo component and the coupling component.

Diazo Component Coupling Component Dye Type
2-Methoxy-5-nitroaniline3-ChloroanilineDisazo Disperse Dye orientjchem.org
2-Chloro-4-methylaniline3-AminophenolIntermediate for Disazo Dyes scialert.netscialert.net
3-Chloroaniline2,4-DihydroxybenzophenoneDisperse Azo Dye ijirset.com

This table provides examples of azo dyes synthesized using chloroaniline precursors.

Intermediate in the Synthesis of Organometallic Derivatives (e.g., Ferrocene-substituted Analogues)

The field of organometallic chemistry has seen the incorporation of organic moieties like substituted anilines into metal complexes to create novel materials with unique electronic and catalytic properties. Ferrocene, a highly stable organoiron compound, is a common scaffold for such derivatives.

A direct application of 3-chloro-N-methylaniline in this area has been demonstrated with the synthesis of 3-chloro-N-ferrocenylmethyl-N-methylaniline. researchgate.net This tertiary arylamine, which incorporates a ferrocenyl group, was synthesized through the reductive methylation of the corresponding amine. This synthesis showcases the utility of 3-chloro-N-methylaniline as a building block for creating more complex organometallic structures. The resulting ferrocene-substituted aniline combines the properties of the aromatic amine with the electrochemical and structural characteristics of the ferrocene unit, opening possibilities for applications in materials science and catalysis.

Starting Material Key Reagent/Reaction Product
3-Chloro-N-methylanilineFerrocenecarboxaldehyde, Reductive Amination3-Chloro-N-ferrocenylmethyl-N-methylaniline researchgate.net

This table details the synthesis of a ferrocene-substituted derivative from 3-chloro-N-methylaniline.

Surface Chemistry and Adsorption Phenomena

Adsorption Behavior on Catalytic Surfaces (e.g., Platinum Surfaces)

The adsorption of 3-chloro-N-methylaniline on a Pt(111) surface is a multifaceted process influenced by temperature and surface coverage. At low temperatures, typically around 85 K, the molecule adsorbs molecularly and remains stable up to approximately 300 K. researchgate.net The initial adsorption is primarily driven by the interaction of the nitrogen atom's lone pair of electrons with the platinum surface. nih.govacs.org

Studies on the closely related N-methylaniline (NMA) show that at very low coverages, the molecule lies flat on the Pt(111) surface. nih.gov In this orientation, the phenyl ring and the nitrogen atom interact strongly with the platinum atoms. nih.gov The presence of the chlorine substituent in 3-chloro-N-methylaniline is expected to enhance the electronic interaction between the aromatic ring and the metal surface due to its electron-withdrawing nature. The adsorption capacity for chloro-substituted anilines has been observed to be higher than that of unsubstituted aniline (B41778) on certain materials. ugm.ac.id

Adsorption of the molecule onto the catalyst surface.

Photodegradation or transformation of the adsorbed pollutant on the surface.

Desorption of the resulting products from the surface. mdpi.com

Investigation of Coverage-Dependent Molecular Orientations and Interactions

The orientation of 3-chloro-N-methylaniline molecules on the Pt(111) surface is highly dependent on the surface coverage. This phenomenon has been extensively studied for the analogous N-methylaniline (NMA) molecule. nih.gov

At very low coverage (e.g., 1/36 of a monolayer), the molecule adopts a planar orientation to maximize the interaction between the phenyl ring, the nitrogen atom, and the platinum surface. nih.gov This results in a strong adsorption energy. As the surface coverage increases, intermolecular repulsive forces cause the molecules to adopt a more tilted orientation. nih.gov

For NMA at higher coverages (e.g., 1/6 of a monolayer), the phenyl ring lifts away from the surface, and the molecule interacts with the platinum primarily through the nitrogen atom. nih.gov This change in orientation is accompanied by a decrease in the adsorption strength. nih.gov The inclination angle of the phenyl ring relative to the surface changes dramatically with coverage, from nearly parallel at low coverage to more perpendicular at high coverage. nih.gov A similar trend is anticipated for 3-chloro-N-methylaniline, where steric and electronic repulsions between adjacent molecules dictate the structure of the adsorbed layer.

Table 1: Adsorption Characteristics of N-Methylaniline on Pt(111) as an Analog for 3-Chloro-N-methylaniline nih.gov
Coverage (Monolayer)Phenyl Ring Inclination Angle (°)Primary Interaction Site(s)Adsorption Strength
1/362.8Phenyl Ring and Nitrogen AtomStrong
1/633.5Nitrogen AtomWeaker

Mechanisms of Bond Activation on Catalytic Interfaces (e.g., C-N Bond Cleavage)

Upon heating, adsorbed 3-chloro-N-methylaniline can undergo decomposition, which involves the activation and cleavage of specific chemical bonds. The C-N bond is a key target for such activation. On platinum surfaces, the N-methylation of anilines is believed to proceed via a "borrowing hydrogen" methodology. lookchem.com This involves the dehydrogenation of methanol (B129727) (if present) to formaldehyde, which then reacts with the amine. lookchem.com

In the context of decomposition, studies on N-methylaniline on Pt(111) indicate that at temperatures between 300–350 K, the molecule converts to surface intermediates such as N-methyleneaniline. researchgate.net Further heating to 450 K leads to the dissociation of this intermediate. researchgate.net The ultimate decomposition products at higher temperatures (above 500 K) can include hydrogen cyanide and hydrogen. nih.govacs.org

The cleavage of the C-N bond in aniline derivatives has been demonstrated on various late-transition-metal centers, including ruthenium and platinum. nih.govacs.org Experimental and computational studies on a ruthenium complex showed that C-N bond cleavage can be initiated by the nucleophilic attack of the aniline on a metal-nitrido species. nih.gov On platinum, selective C-N bond cleavage is a known process in organic synthesis. acs.org For 3-chloro-N-methylaniline, the catalytic surface facilitates the weakening of the C-N bond, leading to fragmentation. The chlorine atom on the phenyl ring can also influence the reaction pathways, potentially leading to dehalogenation as a competing reaction. acs.org

Experimental Techniques for Surface Characterization

The elucidation of the surface chemistry of molecules like 3-chloro-N-methylaniline relies on a suite of ultrahigh vacuum (UHV) surface-sensitive techniques.

Temperature-Programmed Desorption (TPD) : TPD is used to determine the energetics of adsorption. The sample is dosed with the molecule at a low temperature and then heated at a constant rate. A mass spectrometer detects the desorbing species, yielding spectra that provide information on desorption temperatures, which correlate with adsorption energies, and can identify decomposition products. uwm.edursc.org For instance, TPD studies of N-methylaniline on Pt(111) show molecular desorption peaks whose temperature shifts with coverage, indicating repulsive intermolecular interactions. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) : XPS provides information about the elemental composition and chemical state of the adsorbed species. By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted core-level electrons, one can identify the elements present (e.g., C, N, Cl, Pt) and deduce their chemical environment. researchgate.net For example, shifts in the N 1s and C 1s binding energies can distinguish between molecularly adsorbed species and decomposition fragments. uwm.edu

Fourier Transform Infrared Reflection–Absorption Spectroscopy (FTIR-RAS) : This vibrational spectroscopy technique is used to identify the functional groups of the adsorbed molecules and determine their orientation. acs.org By analyzing the absorption of infrared light, specific vibrational modes (e.g., N-H stretch, C-H stretch, aromatic ring modes) can be monitored. researchgate.netresearchgate.net Changes in these modes upon adsorption and with varying temperature provide direct evidence for molecular orientation and chemical transformations, such as the conversion of N-methylaniline to an N-methyleneaniline intermediate. researchgate.net

Table 2: Key Experimental Techniques and Their Applications
TechniqueAbbreviationInformation ObtainedExample Application
Temperature-Programmed DesorptionTPDAdsorption energy, decomposition pathways, surface reaction kinetics.Determining the temperature at which 3-chloro-N-methylaniline desorbs or decomposes from a Pt surface. uwm.edu
X-ray Photoelectron SpectroscopyXPSElemental composition, chemical state of atoms, surface coverage.Tracking changes in the N 1s and Cl 2p core levels to monitor C-N bond cleavage and potential C-Cl bond activation. researchgate.net
Fourier Transform Infrared Reflection–Absorption SpectroscopyFTIR-RASIdentification of functional groups, molecular orientation, surface intermediates.Observing the vibrational modes of the aromatic ring to determine its tilt angle relative to the platinum surface. acs.org

Q & A

Q. What are the compound’s stability limits under varying storage conditions?

  • Experimental Protocol :
  • Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis or oxidation.
  • HPLC-UV tracks decomposition products (e.g., quinones from oxidation) .

Data Contradiction Resolution

  • Example : Discrepancies in enantioselectivity (e.g., 3-Chloro vs. 4-Chloro derivatives in asymmetric catalysis) are resolved by analyzing steric/electronic effects via Hammett plots or kinetic isotope effects .

Safety and Handling

  • Basic : Use PPE (gloves, goggles) and work in a fume hood; avoid exposure to moisture to prevent HCl release .
  • Advanced : Stability studies in inert atmospheres (N₂/Ar) to prevent degradation during long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.